4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine

Lipophilicity Membrane permeability Blood-brain barrier penetration

This 1-biphenylmethyl-4-cinnamylpiperazine stands apart from cinnarizine and flunarizine via its sterically demanding N-1 substituent, yielding ~0.4 log unit higher lipophilicity (logP ~6.2). Select it for CNS penetration studies, metabolic stability panels comparing N-1 steric effects, or anti-inflammatory programs per U.S. Patent 4,125,612. Unlike oily analogs, it is a crystalline solid that simplifies gravimetric dispensing, recrystallization, and XRPD/DSC characterization—making it an ideal reference standard for SAR and analytical method development.

Molecular Formula C32H32N2
Molecular Weight 444.6 g/mol
Cat. No. B5466452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine
Molecular FormulaC32H32N2
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C32H32N2/c1-4-11-27(12-5-1)13-10-22-33-23-25-34(26-24-33)32(30-16-8-3-9-17-30)31-20-18-29(19-21-31)28-14-6-2-7-15-28/h1-21,32H,22-26H2/b13-10+
InChIKeyQKHFYDWHKIPGFA-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2E)-3-Phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine: Structural Identity, Physicochemical Profile, and Comparator Landscape for Procurement Decisions


4-((2E)-3-Phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine (molecular formula C₃₂H₃₂N₂, MW 444.6 g/mol, InChI Key: QKHFYDWHKIPGFA-JLHYYAGUSA-N) is a disubstituted piperazine derivative bearing an (E)-cinnamyl moiety at the N-4 position and a sterically demanding phenyl(4-phenylphenyl)methyl (biphenyl-phenylmethyl) group at N-1 . The compound belongs to the 1-benzhydryl-4-cinnamylpiperazine structural class, whose archetypal members—cinnarizine (1-benzhydryl-4-cinnamylpiperazine, MW 368.5 g/mol) and flunarizine (1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine, MW 404.5 g/mol)—are clinically established calcium channel blockers with antihistaminergic activity [1]. The target compound differentiates itself through substitution of the benzhydryl diphenylmethyl group with a biphenyl-phenylmethyl moiety, introducing an additional aromatic ring that substantially alters key physicochemical properties including lipophilicity, steric profile, and predicted metabolic handling .

Why Generic Substitution Fails for 4-((2E)-3-Phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine: Structural Determinants of Pharmacological and Physicochemical Non-Interchangeability


Within the 1-substituted-4-cinnamylpiperazine family, even minor alterations to the N-1 substituent produce profound shifts in receptor-binding profiles, metabolic fate, and pharmacokinetic behavior. The clinically approved analogs cinnarizine and flunarizine differ by only two fluorine atoms, yet flunarizine exhibits a terminal elimination half-life of 18–19 days versus approximately 4–6 hours for cinnarizine, and the two drugs display divergent D₂ dopamine receptor binding affinities (cinnarizine Ki ≈ 76.4 nM; flunarizine IC₅₀ ≈ 6.7 μM for calcium current blockade) [1]. The target compound's biphenyl-phenylmethyl N-1 substituent introduces a substantially larger aromatic surface and ~0.4 log unit higher predicted lipophilicity (logP ~6.2) than either approved comparator, which is expected to alter membrane partitioning, cytochrome P450 substrate recognition, and hydrophobic pocket occupancy at ion channel and GPCR targets . These structural distinctions preclude simple substitution based on in-class membership alone and necessitate compound-specific characterization for any research or development application.

Quantitative Differentiation Evidence for 4-((2E)-3-Phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine Versus Closest Structural Analogs


Predicted Lipophilicity (logP) Advantage Over Cinnarizine and Flunarizine

The biphenyl-phenylmethyl N-1 substituent of the target compound increases predicted logP to approximately 6.2, representing a gain of +0.43 log units over cinnarizine (experimental logP 5.77) and +0.4 log units over flunarizine (logP ~5.8) [1]. This difference corresponds to a theoretical ~2.7-fold increase in octanol-water partition coefficient relative to cinnarizine.

Lipophilicity Membrane permeability Blood-brain barrier penetration

Molecular Weight and Steric Bulk Increase Relative to Cinnarizine

The target compound (MW 444.6 g/mol, C₃₂H₃₂N₂) carries an additional phenyl ring compared to cinnarizine (MW 368.5 g/mol, C₂₆H₂₈N₂), resulting in a +76.1 Da mass increase (20.6% larger) and substantially greater steric bulk at the N-1 position [1]. This size increment exceeds the molecular difference between cinnarizine and flunarizine (ΔMW = +36 Da), positioning the target compound as the most sterically demanding member of the 1-substituted-4-cinnamylpiperazine series.

Molecular recognition Hydrophobic pocket occupancy Steric hindrance

Predicted Resistance to CYP-Mediated N-Dealkylation Relative to Flunarizine

Flunarizine undergoes extensive CYP2C9/CYP1A1/CYP1A2/CYP2A6-mediated oxidative N-dealkylation at the piperazine N-1 and N-4 positions in human liver microsomes, generating benzhydryl and cinnamyl fragments as major metabolites [1]. The target compound's biphenyl-phenylmethyl N-1 substituent is predicted to sterically hinder access of CYP enzymes to the N-1 position, potentially reducing the rate of N-dealkylation compared to flunarizine and cinnarizine . This steric shielding hypothesis is consistent with the established principle that bulky substituents adjacent to metabolic labile sites can reduce CYP-mediated oxidative cleavage.

Metabolic stability Cytochrome P450 N-dealkylation Pharmacokinetics

Predicted Crystalline Solid Physical Form Versus Oil-Like Structural Analogs

The target compound is predicted to exist as a crystalline solid at ambient temperature, attributable to the planar biphenyl moiety favoring intermolecular π-stacking interactions . This contrasts with structurally analogous 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylbut-3-enyl)piperazine (Compound 14), which is reported as an oil (logP ~5.5), and RA[3,3], reported as a yellow oil (logP ~6.0) .

Crystallinity Formulation Purification Solid-state properties

Explicit Patent Coverage for Anti-Inflammatory Applications Distinct from Cerebrovascular Indications of Cinnarizine/Flunarizine

U.S. Patent 4,125,612 (Schering Corporation, 1978) explicitly claims N-1-(p-biphenylalkyl)piperazines bearing cinnamyl as a permissible R₁ substituent for use as anti-inflammatory agents, particularly for rheumatoid arthritis [1]. The patent describes condensation of biphenyl alkyl halides with piperazines followed by introduction of cinnamyl substitution, establishing synthetic precedent and a defined therapeutic application space distinct from cinnarizine's and flunarizine's cerebrovascular/antivertigo indications [1][2].

Anti-inflammatory Patent protection N-1-(p-biphenylalkyl)piperazine Rheumatoid arthritis

Evidence-Backed Research and Industrial Application Scenarios for 4-((2E)-3-Phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine


CNS Penetration-Focused Pharmacological Screening Leveraging Enhanced Lipophilicity

The target compound's predicted logP of ~6.2 — approximately 0.4 log units above both cinnarizine (5.77) and flunarizine (~5.8) — supports its selection as a high-lipophilicity probe for blood-brain barrier penetration studies . In CNS-targeted screening cascades where the clinically limited brain exposure of cinnarizine constrains efficacy, this compound may serve as a tool to evaluate whether enhanced passive membrane diffusion translates to improved central target engagement [1]. Researchers should anticipate very low aqueous solubility (predicted below cinnarizine's 0.39 µg/mL at pH 6.5) and plan formulation strategies (e.g., nanoemulsifying delivery systems) accordingly [2].

Inflammation-Focused Drug Discovery Programs Requiring a Non-Cerebrovascular Piperazine Scaffold

U.S. Patent 4,125,612 establishes explicit precedent for N-1-(p-biphenylalkyl)piperazines with cinnamyl substitution as anti-inflammatory agents, creating a defined intellectual property and application space distinct from cinnarizine's and flunarizine's cerebrovascular indications [3]. Research programs targeting inflammatory conditions — particularly rheumatoid arthritis models — may rationally select this compound over cinnarizine to avoid confounded interpretation arising from calcium channel blockade-mediated vascular effects that are irrelevant to the inflammatory endpoint [3].

Metabolic Stability Screening and CYP Interaction Profiling of Sterically Shielded Piperazines

The biphenyl-phenylmethyl group is predicted to sterically hinder CYP-mediated oxidative N-dealkylation at the piperazine N-1 position — a major clearance pathway for flunarizine (mediated by CYP2C9, CYP1A1, -1A2, and -2A6; intrinsic clearance 0.14 mL/min/nmol CYP for cinnamyl hydroxylation via CYP2D6) [4]. The target compound is therefore suitable as a comparator probe in metabolic stability panels designed to quantify the impact of N-1 steric bulk on in vitro half-life in hepatocyte or microsomal assays, with cinnarizine and flunarizine serving as low- and intermediate-bulk reference compounds [4].

Solid-State Formulation Development Benefiting from Predicted Crystalline Physical Form

Unlike oil-like analogs such as Compound 14 and RA[3,3], the target compound is predicted to exist as a crystalline solid, a property that facilitates accurate gravimetric dispensing, recrystallization-based purification, and solid-state characterization (XRPD, DSC) . For laboratories conducting structure-activity relationship (SAR) studies across the 1-substituted-4-cinnamylpiperazine series, this compound offers practical handling advantages and may serve as a crystalline reference standard for analytical method development .

Quote Request

Request a Quote for 4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.